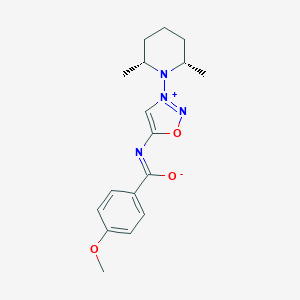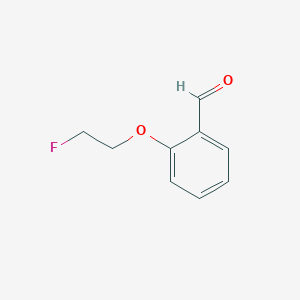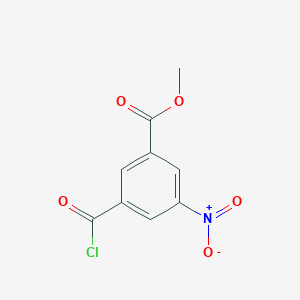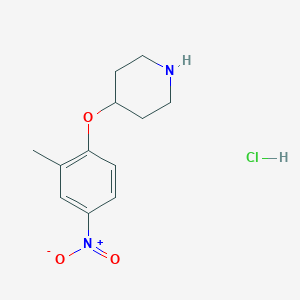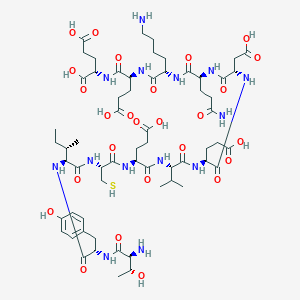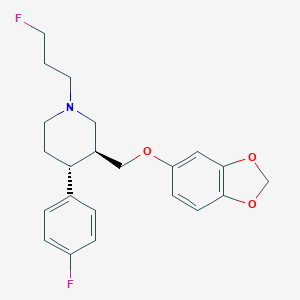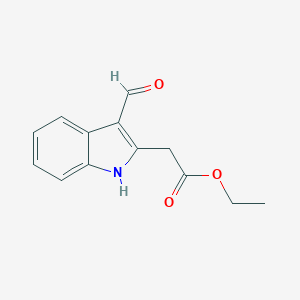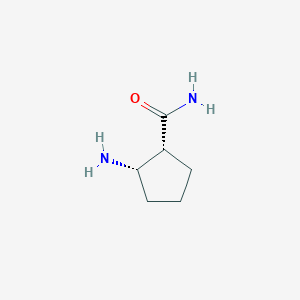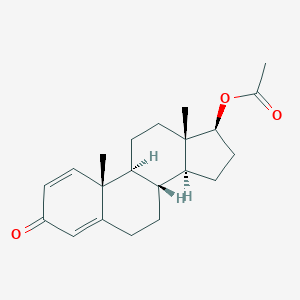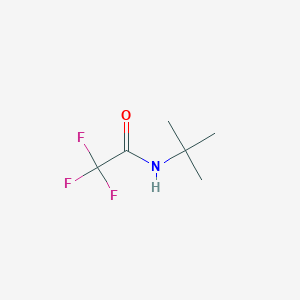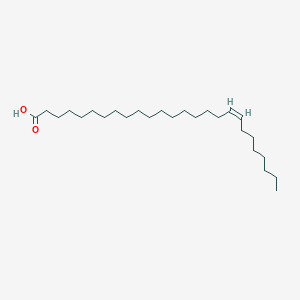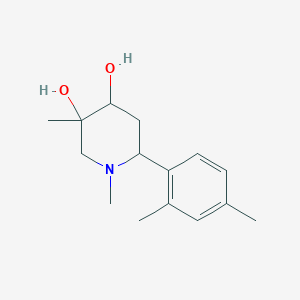
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications due to its unique structure and mechanism of action.
科学的研究の応用
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and Parkinson's disease. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.
作用機序
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. This compound also acts as a weak agonist of the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to induce hyperthermia, hypertension, tachycardia, and seizures in animal models. Additionally, this compound has been shown to increase locomotor activity, stereotypy, and self-administration in rodents, suggesting its potential for abuse.
実験室実験の利点と制限
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has several advantages for laboratory experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, this compound also has limitations, including its potential for abuse and its adverse effects on physiological parameters.
将来の方向性
Future research on 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol should focus on its potential therapeutic applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, further studies are needed to elucidate the long-term effects of this compound on the brain and the potential for addiction and withdrawal. Finally, the development of selective this compound analogs may provide new insights into its mechanism of action and potential therapeutic applications.
合成法
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol can be synthesized using various methods, including reductive amination and Mannich reaction. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4-dimethylphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
特性
CAS番号 |
128887-74-1 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
6-(2,4-dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-10-5-6-12(11(2)7-10)13-8-14(17)15(3,18)9-16(13)4/h5-7,13-14,17-18H,8-9H2,1-4H3 |
InChIキー |
BXHUHAQDRAWEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
同義語 |
6-(2,4-dimethylphenyl)-1,3-dimethyl-piperidine-3,4-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



